molecular formula C13H14ClN3O B8797355 1-(2-Chloroethyl)-3-(2-methylquinolin-4-yl)urea

1-(2-Chloroethyl)-3-(2-methylquinolin-4-yl)urea

Cat. No.: B8797355
M. Wt: 263.72 g/mol
InChI Key: KDQTVKCVJSCFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-(2-methylquinolin-4-yl)urea is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2-methylquinolin-4-yl)urea

InChI

InChI=1S/C13H14ClN3O/c1-9-8-12(17-13(18)15-7-6-14)10-4-2-3-5-11(10)16-9/h2-5,8H,6-7H2,1H3,(H2,15,16,17,18)

InChI Key

KDQTVKCVJSCFKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-methylquinoline (12.6 g, 80 mmol) in THF (480 mL) is added 2-chloroethylisocyanate (10.2 mL, 120 mmol) at rt. The reaction mixture is stirred for 40 h at rt. MeOH (100 mL) is added, and stirring is continued an additional hour. The reaction mixture is evaporated and the residue is taken up in CH2Cl2. The organic layer is shaken with 1 N HCl (250 mL), and the resulting precipitate is collected by filtration. The solid is washed with CH2Cl2 (100 mL), saturated NaHCO3 (2×100 mL), and with water (4×100 mL). The resulting solid is dried under HV at rt for 14 h to provide the title compound.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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